molecular formula C10H12INO3S B369099 4-(4-Iodophenyl)sulfonylmorpholine CAS No. 22950-14-7

4-(4-Iodophenyl)sulfonylmorpholine

Cat. No.: B369099
CAS No.: 22950-14-7
M. Wt: 353.18g/mol
InChI Key: CIUYBBOXOYPJSE-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)sulfonylmorpholine is an organic compound characterized by the presence of an iodophenyl group attached to a sulfonylmorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodophenyl)sulfonylmorpholine typically involves the reaction of 4-iodophenylsulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Iodophenyl)sulfonylmorpholine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted phenylsulfonylmorpholine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

4-(4-Iodophenyl)sulfonylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodophenyl group can participate in halogen bonding, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

  • 4-Iodophenylsulfonamide
  • 4-Iodophenylsulfonylchloride
  • 4-Iodophenylmorpholine

Comparison: 4-(4-Iodophenyl)sulfonylmorpholine is unique due to the presence of both the sulfonyl and morpholine groups, which confer distinct chemical reactivity and biological activity. Compared to 4-iodophenylsulfonamide, it has a morpholine ring that can enhance its solubility and interaction with biological targets. Compared to 4-iodophenylsulfonylchloride, it is less reactive and more stable, making it suitable for various applications .

Properties

IUPAC Name

4-(4-iodophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUYBBOXOYPJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared from morpholine and 4-iodobenzenesulfonyl chloride using a similar procedure to that described for Description 30.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 50 g of 4-iodobenzenesulphonyl chloride (0.165 mol) in 500 ml of CH2Cl2 there are added 46 ml of triethylamine (0.33 mol) and then, dropwise, 17 ml of morpholine (0.198 mol). Because the reaction is exothermic, the flask is placed in an ice bath until it has returned to ambient temperature. The reaction mixture is stirred for 1 hour at ambient temperature. After washing the reaction mixture with about 100 ml of 1N HCl and then 100 ml of water, the organic phase is dried (MgSO4) and evaporated under reduced pressure. The solid residue thereby obtained is re-suspended in a small amount of isopropyl ether to yield the title product after filtration and drying in vacuo.
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